molecular formula C19H16N6O2S B11497605 2-methyl-3-({[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinoxaline

2-methyl-3-({[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinoxaline

Cat. No.: B11497605
M. Wt: 392.4 g/mol
InChI Key: JYBBIPSRZQZWEV-UHFFFAOYSA-N
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Description

2-methyl-3-({[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinoxaline is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-({[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinoxaline typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.

    Introduction of the Triazole Ring: The triazole ring can be introduced through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions, typically using concentrated nitric acid and sulfuric acid.

    Formation of the Final Compound: The final step involves the coupling of the triazole and quinoxaline moieties through a sulfanyl linkage, which can be achieved using thiol reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group under hydrogenation conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoxaline and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas, or sodium borohydride, are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoxaline and triazole derivatives.

Scientific Research Applications

2-methyl-3-({[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinoxaline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-3-({[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinoxaline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-methylquinoxaline: Lacks the triazole and nitrophenyl groups, resulting in different chemical properties and applications.

    3-(4-nitrophenyl)-4H-1,2,4-triazole: Contains the triazole and nitrophenyl groups but lacks the quinoxaline core.

    4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole: Similar to the above compound but with a methyl group on the triazole ring.

Uniqueness

The uniqueness of 2-methyl-3-({[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinoxaline lies in its combined structural features, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C19H16N6O2S

Molecular Weight

392.4 g/mol

IUPAC Name

2-methyl-3-[[4-methyl-5-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]quinoxaline

InChI

InChI=1S/C19H16N6O2S/c1-12-17(21-16-6-4-3-5-15(16)20-12)11-28-19-23-22-18(24(19)2)13-7-9-14(10-8-13)25(26)27/h3-10H,11H2,1-2H3

InChI Key

JYBBIPSRZQZWEV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1CSC3=NN=C(N3C)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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